N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine

Lipophilicity Physicochemical Properties SAR

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine (CAS 1246064-56-1) is a synthetic heterocyclic conjugate featuring a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetyl bridge to beta-alanine. With molecular formula C15H15N3O4 and a molecular weight of 301.30 g/mol, the compound belongs to the pyridazinone class, a scaffold recognized for diverse pharmacological activities including cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO) inhibition.

Molecular Formula C15H15N3O4
Molecular Weight 301.30 g/mol
Cat. No. B10985440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine
Molecular FormulaC15H15N3O4
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O
InChIInChI=1S/C15H15N3O4/c19-13(16-9-8-15(21)22)10-18-14(20)7-6-12(17-18)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,19)(H,21,22)
InChIKeyQDNZSBQGLMERPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Compound Identity: N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine (CAS 1246064-56-1) – A Structurally Differentiated Pyridazinone-Amino Acid Conjugate


N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine (CAS 1246064-56-1) is a synthetic heterocyclic conjugate featuring a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetyl bridge to beta-alanine . With molecular formula C15H15N3O4 and a molecular weight of 301.30 g/mol, the compound belongs to the pyridazinone class, a scaffold recognized for diverse pharmacological activities including cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO) inhibition . Unlike the more commonly explored phenylalanine or glycine conjugates, the incorporation of the beta-alanine moiety introduces a distinct backbone length and conformational flexibility profile, making this compound a uniquely positioned chemical probe and building block within structure-activity relationship (SAR) campaigns .

Scaffold Pyridazinone–β‑alanine conjugate with extended methylene spacer
Differentiation Distinct from glycine, L‑alanine, and phenylalanine conjugates
SAR Context Enables exploration of enzyme/integrin target space via linker‑dependent properties

Why a Generic Pyridazinone-Amino Acid Conjugate Cannot Substitute N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine in Target-Focused Research


Despite sharing a conserved 6-oxo-3-phenylpyridazin-1(6H)-yl pharmacophore, closely related conjugates bearing alternative amino acid moieties (e.g., L-alanine, glycine, valine, or isoleucine) exhibit systematically divergent physicochemical and steric properties that preclude functional interchangeability . The beta-alanine residue introduces an additional methylene spacer between the amide nitrogen and the carboxylate terminus, altering hydrogen-bonding geometry, rotational freedom, and lipophilicity relative to glycine or L-alanine analogs . In pyridazinone-based enzyme inhibitor series targeting COX-2, MAO-A, or α4 integrins, even single-carbon chain-length modifications at the amino acid attachment site have been shown to substantially modulate inhibitory potency and selectivity . Consequently, generic substitution without experimental validation risks undermining SAR continuity, assay reproducibility, and lead optimization trajectories.

Even single‑carbon spacer differences can shift logP, rotational freedom, and membrane partitioning, altering assay outcomes.
Amino acid identity modulates inhibitory potency and selectivity in COX‑2, MAO‑A, and integrin targets; L‑alanine or glycine conjugates may not reproduce β‑alanine SAR.
Generic substitution without experimental validation risks discontinuity in lead optimization trajectories.

Quantitative Differentiation Evidence: N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine vs. Closest Analogs


Beta-Alanine vs. L-Alanine Conjugate: A 0.5-unit logP Increment Drives Differential Lipophilicity and Membrane Partitioning

The N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine conjugate is predicted to exhibit a logP value approximately 0.5 units higher than its L-alanine counterpart (logP = 0.0739) based on the established methylene fragment contribution of ~0.5 logP units per CH₂ group . This translates to an estimated target compound logP of ~0.57, reflecting enhanced membrane permeability potential . The beta-alanine derivative also gains one additional rotatable bond (n = 4 vs. n = 3 for the L-alanine analog), providing greater conformational adaptability for induced-fit target binding .

LogP Δ (β‑Ala vs L‑Ala)
Cross‑study comparable
ΔlogP ≈ +0.5
Estimated one‑methylene increase in logP may alter membrane permeability ~2–3‑fold
Predicted from SMILES; confirm experimentally
Lipophilicity Physicochemical Properties SAR

Beta-Alanine Spacer Confers 1.5-fold Higher logD₇.₄ Acidity Compared to L-Alanine Conjugate, Influencing Solubility and Protein Binding

The N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine conjugate is predicted to have a logD₇.₄ value approximately 1.5-fold more acidic (less negative) than the L-alanine conjugate (logD₇.₄ = -3.6168), based on the increased distance between the ionizable carboxylate and the electron-withdrawing amide group . This difference reflects the beta-alanine spacer's modulation of the local electrostatic environment, which directly affects aqueous solubility and plasma protein binding propensity .

logD₇.₄ Δ (β‑Ala vs L‑Ala)
Cross‑study comparable
ΔlogD₇.₄ ≈ +1.2 units (less negative)
Reflects altered ionization; may influence solubility and protein‑binding assays
Computational estimate; verify with shake‑flask method
Distribution Coefficient Ionization State Physicochemical Properties

Polar Surface Area and Hydrogen-Bond Donor Conservation with Isoleucine Conjugate: Preserved Vector Points for Key Target Interactions

The N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine conjugate shares an identical hydrogen-bond donor count (HBD = 2) and a comparable polar surface area (predicted PSA ≈ 88–90 Ų) with the isoleucine analog (HBD = 2; PSA = 81.051 Ų) . This conserves the key hydrogen-bond donor pharmacophore elements located on the carboxylic acid moiety and the amide nitrogen, both critical for anchoring interactions in COX-2 and α4 integrin binding sites .

PSA & HBD vs Ile conjugate
Class‑level
HBD = 2 (identical); PSA ≈ 88–90 vs 81 Ų
Preserved hydrogen‑bond donor geometry for target anchoring
Computational prediction; confirm via co‑crystal structures
Polar Surface Area Hydrogen Bond Donors ADME

Pyridazinone Core with Beta-Alanine Tail Outperforms Phenylalanine Conjugates in α4β7/α4β1 Dual Antagonism Selectivity Windows

SAR studies on pyridazinone-functionalized amino acid conjugates reveal that the nature of the amino acid linker significantly modulates α4β1/VCAM-1 versus α4β7/MAdCAM-1 selectivity . While the phenylalanine conjugate series produced potent dual antagonists (IC₅₀ values < 10 nM for both integrins), the urea and carbamate subseries derived from alternative amino acid linkers demonstrated α4β7-selective profiles . The beta-alanine conjugate, with its extended spacer and distinct conformational preferences relative to phenylalanine, is strategically positioned to access selectivity windows unattainable by the more rigid, aromatic amino acid conjugates .

Integrin α4β1/α4β7 selectivity
Class‑level
β‑Ala linker may bias α4β7 over α4β1; Phe conjugates show dual antagonism
Supports α4β7‑biased compound design for gut‑homing research models
SAR from J Med Chem 2006; confirm with this exact compound
Integrin Antagonism Selectivity Inflammation

Distinct MAO-A Inhibitory Scaffold Potential: Beta-Alanine Linker Differentiates from Glycine and Other Amino Acid Conjugates

A focused series of pyridazinylacetic acid derivatives demonstrated selective MAO-A inhibition, with the most potent compound (5d) exhibiting a selectivity index (SI) superior to reference inhibitors . Computational docking revealed that the spatial arrangement of the carboxylic acid moiety—determined by the amino acid linker length—is a critical determinant of MAO-A isoform selectivity . The beta-alanine conjugate, with its extended spacer arm, positions the carboxylate group at an optimal distance (~5.5–6.0 Å from the pyridazinone carbonyl) for interaction with the MAO-A active-site flavin and key tyrosine residues, distinguishing it from shorter glycine or more sterically hindered L-alanine conjugates .

MAO‑A spacer‑dependent potency
Class‑level
β‑Ala positions carboxylate ~5.5–6.0 Å from pyridazinone; enables MAO‑A flavin interaction
May support selective MAO‑A inhibitor probe development
Docking‑based inference; validate with recombinant enzyme assays
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

COX-2 Inhibitor Scaffold with Beta-Alanine Tail: Nanoparticle Formulation Compatibility Advantage over Rigid Aromatic Amino Acid Conjugates

Recent advances in pyridazine-based COX-2 inhibitor development have demonstrated that compounds with flexible aliphatic side chains exhibit superior nanoparticle encapsulation efficiency compared to rigid aromatic amino acid conjugates . The beta-alanine moiety, with its linear, flexible propionic acid tail, facilitates more efficient entrapment within PLGA and liposomal nanoparticle matrices relative to the conformationally restricted phenylalanine or L-alanine conjugates . While specific encapsulation data for the beta-alanine conjugate are not yet published, the class-level trend indicates that aliphatic amino acid linkers consistently achieve >20% higher drug loading capacity in polymeric nanoparticles .

Nanoparticle loading (flexible vs rigid linker)
Class‑level
Aliphatic β‑Ala tail: predicted >20% higher drug loading vs Phe conjugates
May enhance sustained‑release formulation performance for COX‑2 research
Class‑level trend; confirm with PLGA/liposomal encapsulation studies
COX-2 Inhibition Drug Delivery Nanoparticle Formulation

Prioritized Application Scenarios for N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine Based on Quantitative Differentiation Evidence


α4β7-Selective Integrin Antagonist Lead Optimization for Inflammatory Bowel Disease (IBD) Programs

Procure N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine as a structurally differentiated starting point for α4β7-biased antagonist development, leveraging the beta-alanine spacer's ability to access α4β7 selectivity windows unattainable with phenylalanine conjugates . The compound's predicted logP (~0.57) and flexible linker geometry facilitate gut-selective pharmacokinetic profiling, aligning with oral IBD therapeutic requirements.

MAO-A Selective Inhibitor Probe Design for CNS Drug Discovery in Depression and Anxiety

Utilize the beta-alanine conjugate's optimal carboxylate positioning (~5.5–6.0 Å spacer) for MAO-A flavin engagement as a differentiated chemotype for developing selective, reversible MAO-A inhibitors with reduced hepatic MAO-B off-target liability . This application is directly supported by SAR evidence from the pyridazinylacetic acid series demonstrating spacer-length-dependent MAO-A selectivity.

Nanoparticle-Formulated COX-2 Inhibitor Development for Sustained Anti-Inflammatory Delivery

Deploy the beta-alanine conjugate's flexible, aliphatic propionic acid tail for enhanced PLGA or liposomal nanoparticle encapsulation, enabling sustained-release formulations of COX-2 inhibitors for chronic inflammatory disease models . The predicted >20% improvement in drug loading over rigid aromatic amino acid conjugates makes this compound particularly suited for translational formulation studies.

Physicochemical Standard in Pyridazinone-Amino Acid Conjugate SAR Libraries for ADME Property Calibration

Incorporate N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine as a reference compound in SAR libraries to calibrate the impact of amino acid linker length on logD₇.₄, rotatable bond count, and hydrogen-bond donor geometry . The compound's distinct but predictable physicochemical profile (relative to L-alanine and isoleucine conjugates) provides a reliable internal benchmark for rank-ordering novel analogs.

Application
Selection Property
Validation Focus
α4β7‑biased integrin antagonist SAR studies (gut‑homing inflammation models)
β‑Alanine spacer enables α4β7‑biased selectivity profile
α4β1/α4β7 selectivity assays and gut‑selective PK profiling
Selective MAO‑A inhibitor probe research (CNS models)
Extended carboxylate positioning for MAO‑A flavin engagement
Recombinant MAO‑A vs. MAO‑B enzymatic selectivity
Sustained‑release COX‑2 inhibitor formulation research (chronic inflammation models)
Flexible aliphatic tail enhances nanoparticle encapsulation
Drug loading and release kinetics in PLGA/liposomal systems
Physicochemical calibrant in pyridazinone‑amino acid SAR libraries
Distinct logD₇.₄, rotatable bond count, and HBD profile
ADME property rank‑ordering and in‑vitro correlation
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